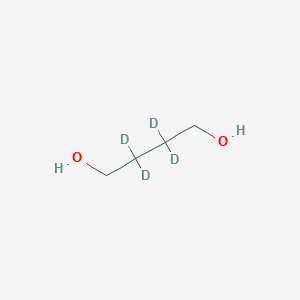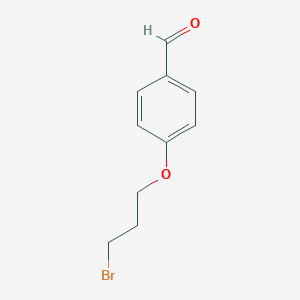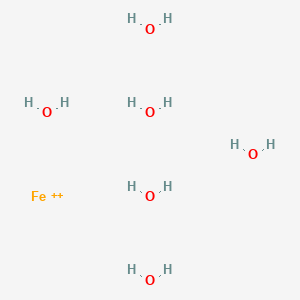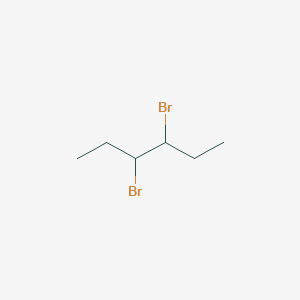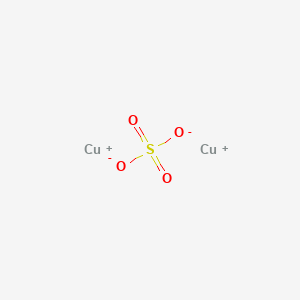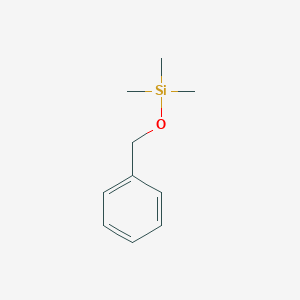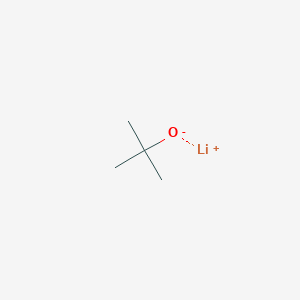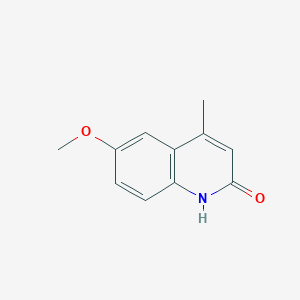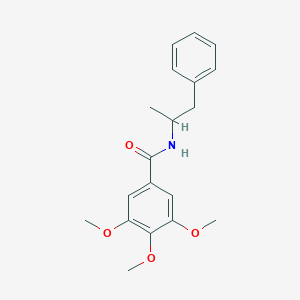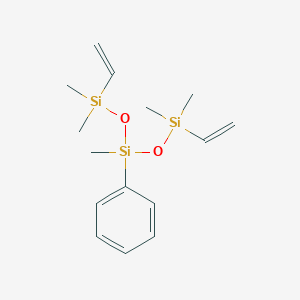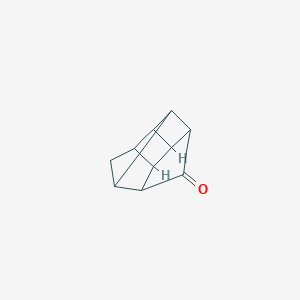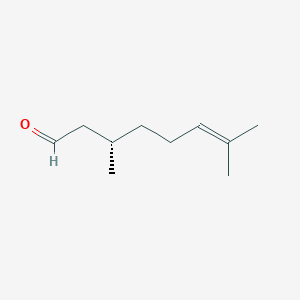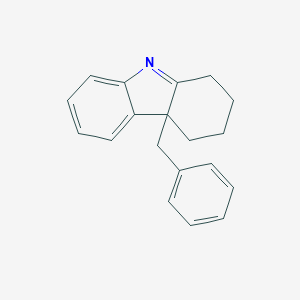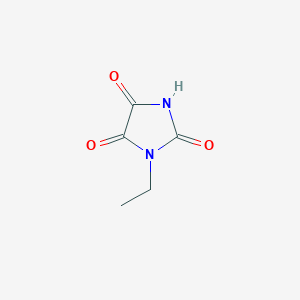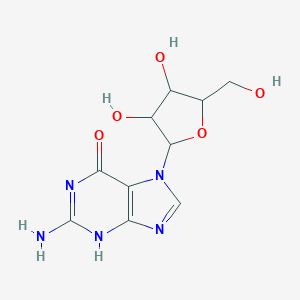
7-beta-Ribofuranosylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-beta-Ribofuranosylguanine, commonly known as 7-b-RFG, is a naturally occurring nucleoside analog that has been the subject of extensive research in recent years. It is a purine nucleoside that is structurally similar to guanine, with the addition of a ribofuranosyl group at the 7-beta position. This modification gives 7-b-RFG unique properties that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 7-b-RFG involves its incorporation into DNA and RNA, where it can interfere with replication and transcription processes. Specifically, 7-b-RFG can inhibit the activity of DNA polymerase and RNA polymerase, leading to the disruption of nucleic acid synthesis. Additionally, 7-b-RFG can induce DNA damage and activate cell death pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-b-RFG vary depending on the specific application and dosage used. In general, 7-b-RFG has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. It has also been shown to modulate immune responses and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 7-b-RFG is its specificity for cancer cells, making it a valuable tool for cancer research and therapy development. Additionally, its ability to inhibit viral replication makes it a promising candidate for antiviral therapies. However, 7-b-RFG can be toxic at high doses and its effects on normal cells are not well understood, limiting its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 7-b-RFG. One area of interest is the development of new cancer therapies based on the specific targeting of cancer cells using 7-b-RFG. Additionally, there is ongoing research into the use of 7-b-RFG as a tool for studying nucleic acid metabolism and viral replication. Finally, the potential for 7-b-RFG to modulate immune responses and inflammation is an area of active investigation.
Métodos De Síntesis
7-b-RFG can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the conversion of guanine to 7-b-RFG using the enzyme purine nucleoside phosphorylase (PNP) and ribose-1-phosphate as a donor of the ribofuranosyl group. This method has been optimized to produce high yields of pure 7-b-RFG.
Aplicaciones Científicas De Investigación
7-b-RFG has been used in a wide range of scientific research applications, including studies of nucleoside metabolism, DNA replication, and RNA transcription. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. Additionally, 7-b-RFG has been used as a tool to study the mechanisms of viral replication and to develop antiviral therapies.
Propiedades
Número CAS |
15373-27-0 |
|---|---|
Nombre del producto |
7-beta-Ribofuranosylguanine |
Fórmula molecular |
C10H13N5O5 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)15(2-12-7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
Clave InChI |
ZUTSIPKQKRZENB-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)NC(=N2)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N |
Sinónimos |
7-beta-ribofuranosylguanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



